molecular formula C11H10ClNO3 B14508275 3-[(4-Chlorophenyl)carbamoyl]but-3-enoic acid CAS No. 63333-64-2

3-[(4-Chlorophenyl)carbamoyl]but-3-enoic acid

Cat. No.: B14508275
CAS No.: 63333-64-2
M. Wt: 239.65 g/mol
InChI Key: OLXHJEDFLHYOPP-UHFFFAOYSA-N
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Description

3-[(4-Chlorophenyl)carbamoyl]but-3-enoic acid is an organic compound that features a chlorophenyl group attached to a carbamoyl moiety, which is further connected to a butenoic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Chlorophenyl)carbamoyl]but-3-enoic acid typically involves the reaction of 4-chlorophenyl isocyanate with but-3-enoic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as dichloromethane or toluene, and may require a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Chlorophenyl)carbamoyl]but-3-enoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[(4-Chlorophenyl)carbamoyl]but-3-enoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding.

    Industry: It may be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(4-Chlorophenyl)carbamoyl]but-3-enoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies on its binding affinity and interaction with target molecules are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-Bromophenyl)carbamoyl]but-3-enoic acid
  • 3-[(4-Methylphenyl)carbamoyl]but-3-enoic acid
  • 3-[(4-Nitrophenyl)carbamoyl]but-3-enoic acid

Uniqueness

3-[(4-Chlorophenyl)carbamoyl]but-3-enoic acid is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds that may have different substituents on the phenyl ring, leading to variations in their reactivity and applications.

Properties

CAS No.

63333-64-2

Molecular Formula

C11H10ClNO3

Molecular Weight

239.65 g/mol

IUPAC Name

3-[(4-chlorophenyl)carbamoyl]but-3-enoic acid

InChI

InChI=1S/C11H10ClNO3/c1-7(6-10(14)15)11(16)13-9-4-2-8(12)3-5-9/h2-5H,1,6H2,(H,13,16)(H,14,15)

InChI Key

OLXHJEDFLHYOPP-UHFFFAOYSA-N

Canonical SMILES

C=C(CC(=O)O)C(=O)NC1=CC=C(C=C1)Cl

Origin of Product

United States

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